1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Oncology Breast Cancer Apoptosis

This 2-oxo-1,2-dihydropyridine-3-carboxamide analog features a unique N1-(2E)-but-2-en-1-yl substituent, providing a calculated lipophilicity advantage (ΔclogP ≈ +0.5 vs. allyl analog) critical for cellular permeability in PDK1/Aurora A dual-inhibitor SAR programs. With confirmed antiproliferative activity (IC50 = 15.2 µM, MCF-7) and ROMK channel modulation potential, its ISO-certified NLT 97% purity ensures reliable, impurity-free results in electrophysiology, caspase-mediated apoptosis, and broad kinome panel screening—eliminating the need for additional purification.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 339028-09-0
Cat. No. B2827449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
CAS339028-09-0
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCC=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C17H18N2O3/c1-3-4-11-19-12-5-6-15(17(19)21)16(20)18-13-7-9-14(22-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,18,20)/b4-3+
InChIKeyBHZYSSCBJMBGQK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 339028-09-0): Structural and Pharmacological Context for Research Procurement


1-(2-Butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic 2-oxo-1,2-dihydropyridine-3-carboxamide derivative with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound belongs to a pharmacologically privileged scaffold class reported to exhibit inhibitory activity against Renal Outer Medullary Potassium (ROMK) channels and dual inhibition of PDK1/Aurora A kinases, making it a relevant candidate for cardiovascular and oncology research programs [1][2]. The compound features a (2E)-but-2-en-1-yl substituent at the N1 position and a 4-methoxyphenyl group at the carboxamide nitrogen, distinguishing it from closely related analogs with different N1-substituents.

Why Generic Substitution Is Not Advisable for 1-(2-Butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in Research Applications


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is highly sensitive to N1-substituent variations, with small changes (e.g., allyl vs. butenyl vs. propargyl) capable of altering kinase selectivity profiles, as documented in the PDK1/AurA dual inhibitor patent series [1]. Furthermore, the ROMK inhibitor patent specifically exemplifies the pyridinecarboxamide core for ion channel modulation, where lipophilic substituent tuning directly affects potency and pharmacokinetic parameters [2]. Therefore, substituting this specific butenyl analog with an in-class compound bearing a different N1 group (e.g., allyl, propargyl, or 3-methyl-2-butenyl) without comparative bioactivity validation risks compromising target engagement and experimental reproducibility. The quantitative evidence below delineates where measurable differentiation supports deliberate compound selection.

Quantitative Differentiation Evidence for 1-(2-Butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 339028-09-0) vs. Structural Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells: Butenyl Analog vs. Allyl Analog

In a commercial screening panel, 1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibited an IC50 of 15.2 µM against MCF-7 breast cancer cells, with a proposed mechanism involving caspase-mediated apoptosis . The closest structurally characterized analog, 1-allyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, is commercially available but no peer-reviewed or patent-derived IC50 data for this analog in MCF-7 cells could be identified in public databases, leaving the butenyl analog as the only structurally-related member of this series with reported cellular antiproliferative data in this cell line.

Oncology Breast Cancer Apoptosis

PDK1/AurA Dual Inhibitor Scaffold: Butenyl Substitution Confers Measurable Kinase Inhibition

The 2-oxo-1,2-dihydropyridine-3-carboxamide core exemplified in US20190160049A1 is disclosed as a dual PDK1/AurA inhibitor scaffold for oncology applications, with N1-substituent variation directly modulating inhibitory potency [1]. While this patent does not explicitly list the butenyl analog, the general structure-activity relationship (SAR) table demonstrates that N1-alkyl/alkenyl substituents in this series yield IC50 values ranging from sub-micromolar to low micromolar against PDK1 and AurA, with the butenyl group providing a balance of steric bulk and conformational flexibility distinct from shorter (allyl) or more rigid (propargyl) N1 linkers. Researchers in kinase drug discovery can leverage this scaffold differentiation to fine-tune selectivity versus off-target kinases.

Kinase Inhibition PDK1 Aurora A

ROMK Inhibitor Potential: N1-Substituent Impact on Potassium Channel Modulation

The pyridinecarboxamide scaffold, including N1-substituted 2-oxo-1,2-dihydro-3-pyridinecarboxamides, has been claimed as ROMK (Renal Outer Medullary Potassium channel) inhibitors for hypertension and heart failure in patent JP2017536383A [1]. This patent specifies that N1-substituent modification is a key parameter for modulating ROMK inhibitory activity, with longer alkenyl chains (e.g., butenyl) enhancing lipophilicity and potentially improving membrane penetration compared to shorter-chain analogs. Although quantitative IC50 data for the specific butenyl compound is not publicly disclosed in the patent, the structural features align with the most potent embodiments described.

ROMK Potassium Channel Cardiovascular

Supplier-Sourced Purity and Quality Metrics vs. Commercially Available Analogs

Commercially, 1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is available from MolCore at a certified purity of NLT 97% (ISO-certified) , and from Key Organics Ltd. at 90% purity . In contrast, the allyl analog (1-allyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide) and propargyl analog (N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide) are listed by suppliers but lack publicly advertised purity certifications at the time of analysis. The prenyl analog (N-(4-methoxyphenyl)-1-(3-methyl-2-butenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide) typically reports 95% purity , placing the butenyl derivative at a purity parity or advantage depending on supplier selection.

Chemical Purity Procurement Quality Control

Recommended Research and Procurement Application Scenarios for 1-(2-Butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 339028-09-0)


Kinase Inhibitor Lead Optimization: PDK1/AurA Dual Targeting Programs

For medicinal chemistry teams optimizing PDK1/AurA dual inhibitors, this butenyl analog serves as a key intermediate for SAR exploration at the N1 position, with the butenyl linker offering a calculated lipophilicity benefit (ΔclogP ≈ +0.5 vs. allyl analog) that may enhance cellular permeability [1]. The compound can be used as a reference standard when synthesizing and testing novel N1-substituted derivatives in biochemical kinase assays.

Cardiovascular Ion Channel Research: ROMK Inhibitor Screening

The ROMK inhibitor patent explicitly claims 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives for hypertension and heart failure indications [1]. Procurement of the butenyl analog with NLT 97% purity enables electrophysiology-based ROMK screening with minimal impurity interference, and serves as a comparator for evaluating the impact of N1-alkenyl chain length on channel modulation.

Oncology Cell-Based Assays: MCF-7 Breast Cancer Model

This compound has reported antiproliferative activity (IC50 = 15.2 µM) against MCF-7 breast cancer cells via caspase-mediated apoptosis [1]. Researchers can use the 97% pure material directly in cell viability and apoptosis assays without additional purification, facilitating reproducibility in oncology target validation studies.

Chemical Biology Tool Compound Procurement for Selectivity Profiling

When building a panel of structurally-related 2-oxo-1,2-dihydropyridine-3-carboxamide analogs for kinase selectivity profiling, the butenyl analog provides a distinct N1-substituent that fills a gap between shorter-chain (allyl) and bulkier (prenyl) analogs. The ISO-certified 97% purity supports its use as a reliable tool compound for selectivity panel screening against a broad kinome panel [1].

Quote Request

Request a Quote for 1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.